molecular formula C12H17FN2O B1384016 5-Amino-N-butyl-4-fluoro-2-methylbenzamide CAS No. 1876318-98-7

5-Amino-N-butyl-4-fluoro-2-methylbenzamide

Cat. No. B1384016
M. Wt: 224.27 g/mol
InChI Key: PBJCMOWAQDSAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-butyl-4-fluoro-2-methylbenzamide is a chemical compound with the formula C12H17FN2O and a molecular weight of 224.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Amino-N-butyl-4-fluoro-2-methylbenzamide is represented by the SMILES string CCCCNC(=O)C1=CC(=C(C=C1C)F)N . This representation provides a text notation for the compound’s structure, which can be used to generate a 3D model for further analysis.

Scientific Research Applications

Metabolic Pathways and Biodistribution

5-Amino-N-butyl-4-fluoro-2-methylbenzamide and similar compounds have been a subject of study for their metabolic pathways and biodistribution in various species, including humans. For instance, the metabolism and excretion of n-butyl 4-hydroxy-3,5-di[25I]iodobenzoate, a compound with a somewhat similar structure, were investigated across several species. The study found significant differences in the excretion of certain metabolites between species, suggesting a complex metabolic pathway that varies across different organisms (Wold, Smith, & Williams, 1973).

Imaging and Diagnostic Applications

Compounds structurally related to 5-Amino-N-butyl-4-fluoro-2-methylbenzamide have been utilized in diagnostic imaging. For instance, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) was explored for its potential in imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. The study highlighted the possibility of using such compounds for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Neurotransmitter Studies

Studies have also focused on the interaction of structurally similar compounds with neurotransmitter systems. For instance, research on 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, a 5-HT2A receptor antagonist, aimed to explore its potential in SPECT brain imaging to investigate central 5-HT(2a) receptor binding index. Such studies are crucial for understanding neurotransmitter functions and dysfunctions in various mental and neurological disorders (Audenaert et al., 2003).

Oncology and Tumor Studies

In the field of oncology, compounds like 5-Amino-N-butyl-4-fluoro-2-methylbenzamide have been employed in studies aimed at understanding and visualizing tumor tissues. For instance, 5-Aminolevulinic acid (5-ALA) and its derivatives have been used to induce fluorescence in tumors to aid in resections. Such studies contribute significantly to the surgical management and treatment of malignant tumors by improving the visualization and distinction of tumor tissues during surgeries (Stummer et al., 2015).

Safety And Hazards

The safety and hazards associated with 5-Amino-N-butyl-4-fluoro-2-methylbenzamide are not specified in the sources I found. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds of unknown toxicity .

Future Directions

The future directions for research on 5-Amino-N-butyl-4-fluoro-2-methylbenzamide are not clear from the available information. Given its research use, it could be involved in a variety of studies, ranging from synthetic chemistry to potential biological applications .

properties

IUPAC Name

5-amino-N-butyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-3-4-5-15-12(16)9-7-11(14)10(13)6-8(9)2/h6-7H,3-5,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJCMOWAQDSAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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